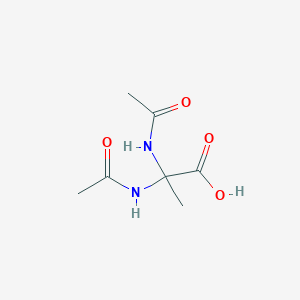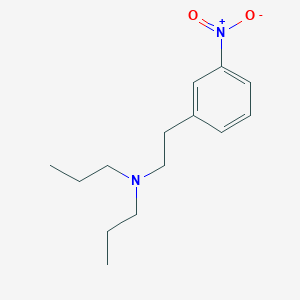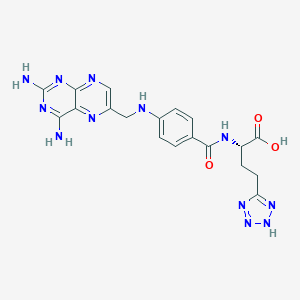
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride is a complex organic compound that features an imidazole ring, a benzamide core, and a hydrochloride group
Preparation Methods
The synthesis of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The Cu(phen)Cl2 catalyst has been found to be particularly effective . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may involve heating and stirring to facilitate the reaction. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts or solvents to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and imidazole derivatives.
Scientific Research Applications
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and larvicidal activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to bind to bacterial proteins, disrupting their function and leading to cell death . The compound’s anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and benzamides, such as:
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Miconazole: Another antifungal with a comparable mechanism of action.
Celecoxib: An anti-inflammatory drug that shares some structural similarities.
What sets 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7-2-3-8(4-9-5-14-6-15-9)11(16)10(7)12(13)17;/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGNUKKEBWREQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155453 |
Source


|
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127170-87-0 |
Source


|
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)













